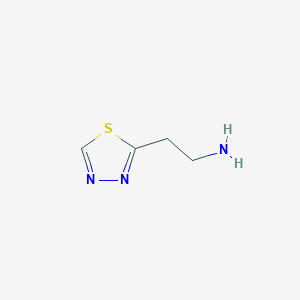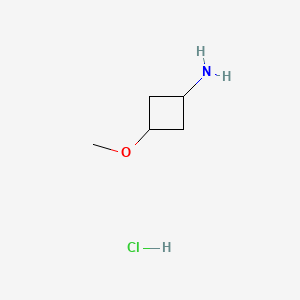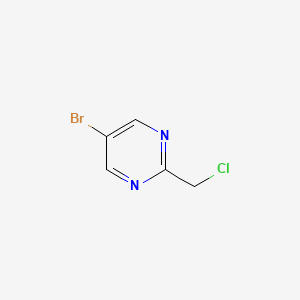![molecular formula C9H13Cl2N3 B3022033 [(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride CAS No. 89219-02-3](/img/structure/B3022033.png)
[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .
Synthesis Analysis
The synthesis of similar compounds involves taking o-phenylenediamine and glycine in a high-pressure autoclave, adding 6mol/L of HCl, and stirring evenly. The mixture is then kept at 120°C for 48 hours. After cooling, concentrated ammonia is used to adjust the pH to around 8. The solid that precipitates out upon cooling to below 4°C is filtered, and the product is recrystallized from distilled water. Activated carbon is added for decolorization to obtain a colorless needle-shaped product .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of similar compounds involve dissolving a 100 mg sample in 5 mL of methanol and analyzing it by GC–MS/MS .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a solid form and a molecular weight of 234.13 . The InChI code is 1S/C9H11N3.2ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;;/h2-4H,6,10H2,1H3,(H,11,12);2*1H .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. Researchers have explored their effectiveness against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli . Investigating its mechanism of action and potential as an antimicrobial agent could be a valuable avenue for further research.
Antifungal Potential
In addition to antibacterial effects, benzimidazoles have demonstrated antifungal activity. Specifically, this compound may be effective against Candida albicans and Aspergillus niger . Understanding its mode of action and exploring its efficacy against other fungal species could be worthwhile.
Antioxidant Properties
Some N-methyl-1,3,4-thiadiazole-2-amine derivatives of benzimidazoles have been investigated for their antioxidant activity . Further studies could elucidate the specific mechanisms involved and assess their potential as antioxidants.
Apoptosis Induction
Exploring the impact of this compound on cell viability and apoptosis pathways could be valuable. For instance, assessing its effects on cancer cell lines (such as BT-474 cells) using staining assays and clonogenic assays could provide insights into its cytotoxicity and potential as an anticancer agent .
Synthetic Applications
The compound’s reactivity with various ketones has led to the synthesis of novel heterocycles, including 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. These compounds exhibit interesting structural features and may have applications in materials science or drug discovery .
Pharmacophore Exploration
Considering the benzimidazole scaffold’s versatility, researchers could explore modifications around this compound to design new pharmacophores. Rational design and synthesis of related derivatives may yield compounds with specific biological activities, such as enzyme inhibition or receptor binding .
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not available, benzimidazole derivatives are known to have a wide spectrum of biological properties . For instance, they can act as corrosion inhibitors for steels, pure metals, and alloys . They also have antimitotic effects and can cause the disintegration of the normal subcellular organization of nondividing cells .
Safety and Hazards
The safety and hazards of similar compounds include acute toxicity when ingested orally and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Propiedades
IUPAC Name |
(6-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-2-3-7-8(4-6)12-9(5-10)11-7;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCRCUYTZAWIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89219-02-3 | |
| Record name | (5-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



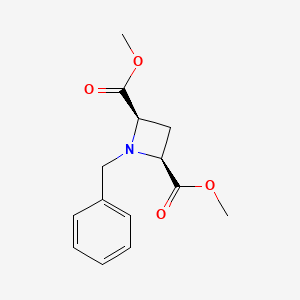
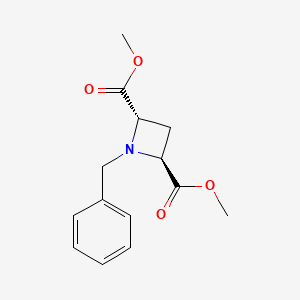
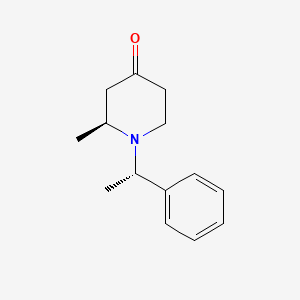
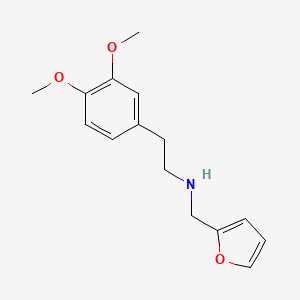
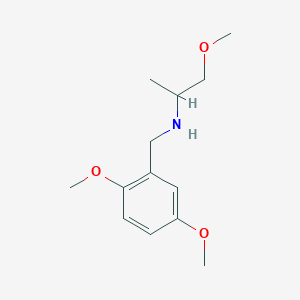
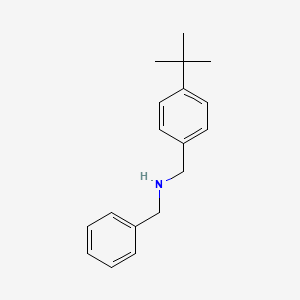
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3021959.png)

